molecular formula C18H22F3N3O4 B11613969 ethyl 2-(diethylamino)-6-(4-methoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate

ethyl 2-(diethylamino)-6-(4-methoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate

Cat. No.: B11613969
M. Wt: 401.4 g/mol
InChI Key: YNBLNLRPFKHFFU-UHFFFAOYSA-N
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Description

Ethyl 2-(diethylamino)-6-(4-methoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate is a complex organic compound that belongs to the class of oxadiazines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(diethylamino)-6-(4-methoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diethylamino)-6-(4-methoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2-(diethylamino)-6-(4-methoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(diethylamino)-6-(4-methoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazines with different substituents, such as:

  • Ethyl 2-(diethylamino)-6-(4-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate
  • Ethyl 2-(diethylamino)-6-(4-nitrophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate

Uniqueness

The uniqueness of ethyl 2-(diethylamino)-6-(4-methoxyphenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxyphenyl group contributes to its potential biological activities.

Properties

Molecular Formula

C18H22F3N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

ethyl 2-(diethylamino)-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate

InChI

InChI=1S/C18H22F3N3O4/c1-5-24(6-2)16-23-17(18(19,20)21,15(25)27-7-3)22-14(28-16)12-8-10-13(26-4)11-9-12/h8-11H,5-7H2,1-4H3

InChI Key

YNBLNLRPFKHFFU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(N=C(O1)C2=CC=C(C=C2)OC)(C(=O)OCC)C(F)(F)F

Origin of Product

United States

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